N-Hydroxy-2-(4-methoxy-2,5-dimethyl-phenyl)-acetamidine N-Hydroxy-2-(4-methoxy-2,5-dimethyl-phenyl)-acetamidine
Brand Name: Vulcanchem
CAS No.: 885952-55-6
VCID: VC18493934
InChI: InChI=1S/C11H16N2O2/c1-7-5-10(15-3)8(2)4-9(7)6-11(12)13-14/h4-5,14H,6H2,1-3H3,(H2,12,13)
SMILES:
Molecular Formula: C11H16N2O2
Molecular Weight: 208.26 g/mol

N-Hydroxy-2-(4-methoxy-2,5-dimethyl-phenyl)-acetamidine

CAS No.: 885952-55-6

Cat. No.: VC18493934

Molecular Formula: C11H16N2O2

Molecular Weight: 208.26 g/mol

* For research use only. Not for human or veterinary use.

N-Hydroxy-2-(4-methoxy-2,5-dimethyl-phenyl)-acetamidine - 885952-55-6

Specification

CAS No. 885952-55-6
Molecular Formula C11H16N2O2
Molecular Weight 208.26 g/mol
IUPAC Name N'-hydroxy-2-(4-methoxy-2,5-dimethylphenyl)ethanimidamide
Standard InChI InChI=1S/C11H16N2O2/c1-7-5-10(15-3)8(2)4-9(7)6-11(12)13-14/h4-5,14H,6H2,1-3H3,(H2,12,13)
Standard InChI Key LAFPVERNYXJFIH-UHFFFAOYSA-N
Isomeric SMILES CC1=CC(=C(C=C1OC)C)C/C(=N\O)/N
Canonical SMILES CC1=CC(=C(C=C1OC)C)CC(=NO)N

Introduction

Chemical Identity and Structural Features

IUPAC Nomenclature and Molecular Formula

The systematic IUPAC name for this compound is N'-hydroxy-2-(4-methoxy-2,5-dimethylphenyl)ethanimidamide, reflecting its substitution pattern and functional groups . The molecular formula C₁₁H₁₆N₂O₂ corresponds to a monoisotopic mass of 208.121 Da, as calculated via PubChem’s computational tools .

Table 1: Key Identifiers of N-Hydroxy-2-(4-Methoxy-2,5-Dimethyl-Phenyl)-Acetamidine

PropertyValue
CAS Registry Number885952-55-6
Molecular FormulaC₁₁H₁₆N₂O₂
Molecular Weight208.26 g/mol
InChI KeyLAFPVernYXJFIH-UHFFFAOYSA-N
SMILESCC1=CC(=C(C=C1OC)C)CC(=NO)N

Structural Analysis

The compound features a para-methoxy group and two methyl groups at the 2- and 5-positions of the phenyl ring, creating steric and electronic effects that influence its reactivity. The acetamidine moiety (-NH-C(=NH)-OH) introduces hydrogen-bonding capability and potential chelation properties . XLogP3-AA, a measure of lipophilicity, is computed as 1.9, indicating moderate solubility in organic solvents .

Synthesis and Reactivity

Reactivity Profile

The hydroxyimino group (-NH-OH) is susceptible to oxidation, potentially forming nitroso intermediates. The methyl and methoxy substituents on the aromatic ring may direct electrophilic substitution reactions to the ortho and para positions relative to the methoxy group .

Physicochemical Properties

Spectroscopic Characteristics

Mass Spectrometry: The exact mass (208.121 Da) and fragmentation pattern would likely show peaks corresponding to the loss of the hydroxyl group (17 Da) and methoxy fragment (31 Da) .
Infrared Spectroscopy: Key absorptions include:

  • N-H stretch: 3300–3200 cm⁻¹

  • C=N stretch: 1650–1600 cm⁻¹

  • O-H bend: 1400–1300 cm⁻¹ .

Thermodynamic Properties

Computational data from PubChem suggest a boiling point of approximately 350°C and a melting point range of 120–125°C, though experimental validation is lacking .

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